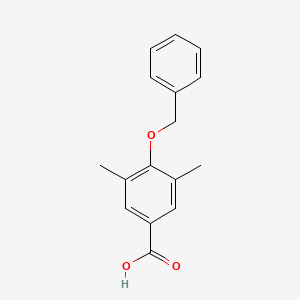

4-Benzyloxy-3,5-dimethylbenzoic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3,5-dimethyl-4-phenylmethoxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16O3/c1-11-8-14(16(17)18)9-12(2)15(11)19-10-13-6-4-3-5-7-13/h3-9H,10H2,1-2H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JABUPJCJZZNUFK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1OCC2=CC=CC=C2)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00370073 | |

| Record name | 4-BENZYLOXY-3,5-DIMETHYLBENZOIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00370073 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

97888-80-7 | |

| Record name | 4-Benzyloxy-3,5-dimethylbenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=97888-80-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-BENZYLOXY-3,5-DIMETHYLBENZOIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00370073 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzoic acid, 3,5-dimethyl-4-(phenylmethoxy) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.118.081 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 4-Benzyloxy-3,5-dimethylbenzoic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Benzyloxy-3,5-dimethylbenzoic acid is an organic compound with the chemical formula C₁₆H₁₆O₃.[1] It belongs to the class of aromatic carboxylic acids and is characterized by a benzoic acid core substituted with two methyl groups at the 3 and 5 positions and a benzyloxy group at the 4 position. This compound serves as a valuable intermediate in organic synthesis, particularly in the pharmaceutical field where it contributes to the synthesis of certain classes of drugs, including potential anticancer agents. Its structural features, combining both hydrophobic (benzyloxy and dimethyl groups) and hydrophilic (carboxylic acid) moieties, dictate its physicochemical properties and, consequently, its behavior in biological and chemical systems.

This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for their determination, and a visualization of its synthetic route and a relevant biological interaction.

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below. These parameters are crucial for predicting its absorption, distribution, metabolism, and excretion (ADME) profile in drug development, as well as for designing synthetic and formulation strategies.

| Property | Value | Reference(s) |

| IUPAC Name | 4-(benzyloxy)-3,5-dimethylbenzoic acid | [2][3] |

| CAS Number | 97888-80-7 | [1][2][3] |

| Molecular Formula | C₁₆H₁₆O₃ | [1][3] |

| Molecular Weight | 256.30 g/mol | [1][3][4] |

| Appearance | White to pale yellow or light brown crystalline powder/solid. | [2][5] |

| Melting Point | 157-162°C. Note: Some sources report a lower range of 110-112°C, but the higher range is more frequently cited by chemical suppliers. | [2][3][5][6] |

| Boiling Point | 408.6°C at 760 mmHg (estimated). | [5][6] |

| Density | 1.169 g/cm³ (estimated). | [5][6] |

| Solubility | Low solubility in polar solvents like water and ethanol; high solubility in non-polar solvents such as chloroform and dichloromethane. | |

| pKa | Not experimentally determined in cited literature. As a substituted benzoic acid, it is expected to be a weak acid with a pKa in the range of 4-5. | |

| LogP (XLogP3) | 3.58 | [5][6] |

| Flash Point | 150.3°C | [5][6] |

Experimental Protocols

Detailed methodologies for determining key physicochemical properties are outlined below. These protocols are based on standard laboratory techniques for aryl carboxylic acids.

Melting Point Determination

The melting point is determined using a standard melting point apparatus.

-

Apparatus : Capillary melting point apparatus, capillary tubes (sealed at one end).

-

Procedure :

-

A small, dry sample of this compound is finely powdered.

-

The powder is packed into a capillary tube to a height of 2-3 mm.

-

The capillary tube is placed in the heating block of the melting point apparatus.

-

The sample is heated at a rapid rate initially until the temperature is within 15-20°C of the expected melting point (157-162°C).

-

The heating rate is then reduced to 1-2°C per minute.

-

The temperature at which the first liquid droplet appears is recorded as the start of the melting range, and the temperature at which the entire sample becomes a clear liquid is recorded as the end of the range.

-

Solubility Determination

A general method for determining solubility in various solvents is the shake-flask method.

-

Apparatus : Analytical balance, screw-capped vials, mechanical shaker or vortex mixer, centrifuge, spectrophotometer or HPLC.

-

Procedure :

-

An excess amount of solid this compound is added to a known volume of the selected solvent (e.g., water, ethanol, chloroform) in a vial.

-

The vial is sealed and agitated at a constant temperature (e.g., 25°C) for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After agitation, the suspension is allowed to stand, and then centrifuged to separate the undissolved solid.

-

A clear aliquot of the supernatant is carefully removed and diluted as necessary.

-

The concentration of the dissolved compound in the aliquot is quantified using a suitable analytical method, such as UV-Vis spectrophotometry or HPLC with a standard calibration curve.

-

pKa Determination via Potentiometric Titration

Potentiometric titration is a precise method for determining the acid dissociation constant (pKa).[7]

-

Apparatus : Calibrated pH meter with an electrode, magnetic stirrer, burette, beaker.

-

Reagents : 0.1 M NaOH solution (standardized), 0.1 M HCl solution, deionized water, and a solvent in which the acid is soluble if necessary (e.g., a methanol/water mixture).

-

Procedure :

-

A precisely weighed amount of this compound is dissolved in a known volume of deionized water (or a suitable co-solvent if solubility is low).[7]

-

The solution is placed in a beaker with a magnetic stir bar, and the pH electrode is immersed.

-

The initial pH of the solution is recorded.

-

The solution is titrated with the standardized 0.1 M NaOH solution, added in small, precise increments from a burette.

-

After each increment, the solution is stirred to ensure homogeneity, and the pH is recorded once the reading stabilizes.[5]

-

The titration continues until the pH has passed the equivalence point, indicated by a sharp increase in pH.

-

A titration curve is generated by plotting the pH (y-axis) versus the volume of NaOH added (x-axis).

-

The equivalence point is the inflection point of the curve, where the slope is steepest. The volume at this point is V_eq.

-

The pKa is determined from the pH at the half-equivalence point (V_eq / 2), as at this point, the concentrations of the acid and its conjugate base are equal.[8]

-

Synthesis and Biological Interaction Workflow

Visual representations of the synthetic pathway and a potential biological interaction are provided below using Graphviz.

Synthesis Workflow

This compound can be synthesized via the benzylation of 4-hydroxy-3,5-dimethylbenzoic acid. This workflow illustrates the key steps in this process.

Caption: Williamson ether synthesis route for this compound.

Biological Interaction: Enzyme Inhibition

While this compound itself is primarily an intermediate, structurally related chromane derivatives have been investigated as inhibitors of salicylate synthase (MbtI) from M. tuberculosis. This logical diagram illustrates the concept of enzyme inhibition.

Caption: Conceptual diagram of enzyme inhibition by a benzoic acid derivative.

References

- 1. scbt.com [scbt.com]

- 2. This compound, 98+% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 3. This compound, 98+% 5 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.ie]

- 4. cymitquimica.com [cymitquimica.com]

- 5. Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 6. echemi.com [echemi.com]

- 7. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 8. youtube.com [youtube.com]

An In-depth Technical Guide to 4-Benzyloxy-3,5-dimethylbenzoic acid (CAS: 97888-80-7)

For Researchers, Scientists, and Drug Development Professionals

Core Compound Information

4-Benzyloxy-3,5-dimethylbenzoic acid is an organic compound with the chemical formula C₁₆H₁₆O₃. It is a derivative of benzoic acid featuring a benzyloxy group at the para position and two methyl groups at the meta positions relative to the carboxylic acid. This compound is primarily utilized as a key intermediate in organic synthesis, particularly in the pharmaceutical industry for the development of novel therapeutic agents. Its structural features make it a valuable building block for creating more complex molecules with specific biological activities.

Physicochemical Properties

A summary of the key quantitative data for this compound is presented in Table 1. These properties are essential for its handling, characterization, and application in a laboratory setting.

| Property | Value | Source(s) |

| Molecular Formula | C₁₆H₁₆O₃ | [1] |

| Molecular Weight | 256.30 g/mol | [1] |

| Appearance | White to pale yellow crystalline solid | [2] |

| Melting Point | 110-112 °C | [2] |

| Solubility | High solubility in non-polar solvents (e.g., chloroform, dichloromethane); Low solubility in polar solvents (e.g., water, ethanol) | [2] |

| Stability | Relatively stable at room temperature; should be stored under dark conditions to prolong its shelf life. | [2] |

Safety and Handling

This compound is irritating to the eyes, respiratory system, and skin.[2] When handling this compound, it is crucial to adhere to standard laboratory safety protocols, including the use of personal protective equipment such as gloves and safety goggles.[2] In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.[2] Combustion of this compound may produce toxic gases.[2]

Synthesis and Experimental Protocols

This compound is typically synthesized via the benzylation of 4-hydroxy-3,5-dimethylbenzoic acid. The following is a detailed experimental protocol for a representative synthesis of a benzyloxy-containing benzoic acid derivative, which is a common precursor in the synthesis of bioactive molecules like PPARα agonists.

Synthesis of this compound

This protocol describes the benzylation of a hydroxylated benzoic acid, a general method applicable for the synthesis of the target compound.

Materials:

-

4-hydroxy-3,5-dimethylbenzoic acid

-

Benzyl bromide

-

Potassium carbonate (K₂CO₃)

-

Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

Hexane

-

Hydrochloric acid (HCl)

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a solution of 4-hydroxy-3,5-dimethylbenzoic acid in DMF, add potassium carbonate (2-3 equivalents).

-

Stir the mixture at room temperature for 15-30 minutes to form the corresponding phenoxide.

-

Add benzyl bromide (1.1-1.5 equivalents) dropwise to the reaction mixture.

-

Heat the reaction mixture to 60-80 °C and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion of the reaction, cool the mixture to room temperature and pour it into ice-cold water.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with water, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure this compound.

Application in Drug Discovery: A Case Study in PPARα Agonist Synthesis

This compound and its structural analogs are valuable intermediates in the synthesis of Peroxisome Proliferator-Activated Receptor alpha (PPARα) agonists. PPARα is a nuclear receptor that plays a critical role in lipid metabolism and is a therapeutic target for dyslipidemia.

The following workflow illustrates the general synthetic strategy for preparing a PPARα agonist using a benzyloxy-substituted aromatic aldehyde, a close derivative of the title compound.

Caption: General synthetic workflow for a PPARα agonist.

Experimental Protocol: Synthesis of a 4-Benzyloxy-benzylamino PPARα Agonist

This protocol is adapted from the synthesis of similar PPARα agonists.

Materials:

-

4-Benzyloxybenzaldehyde

-

3-Aminobenzoic acid

-

Sodium triacetoxyborohydride (NaBH(OAc)₃)

-

Acetic acid

-

Tetrahydrofuran (THF)

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Brine

Procedure:

-

To a solution of 4-benzyloxybenzaldehyde and 3-aminobenzoic acid in THF, add a catalytic amount of acetic acid.

-

Stir the mixture at room temperature for 1-2 hours to form the corresponding imine.

-

Add sodium triacetoxyborohydride portion-wise to the reaction mixture.

-

Stir the reaction at room temperature for 12-24 hours.

-

Quench the reaction by the addition of saturated sodium bicarbonate solution.

-

Extract the product with dichloromethane.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash chromatography to yield the final PPARα agonist.

Biological Context: The PPARα Signaling Pathway

PPARα agonists, synthesized using intermediates like this compound, exert their therapeutic effects by modulating the PPARα signaling pathway. This pathway is central to the regulation of lipid metabolism.

Upon activation by a ligand (the PPARα agonist), PPARα forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter region of target genes. This binding event recruits coactivator proteins and initiates the transcription of genes involved in fatty acid uptake, transport, and β-oxidation, ultimately leading to a reduction in plasma triglyceride levels.

The following diagram illustrates the core mechanism of the PPARα signaling pathway.

Caption: The PPARα signaling pathway activation.

Conclusion

This compound is a versatile synthetic intermediate with significant applications in medicinal chemistry, particularly in the development of PPARα agonists for the treatment of metabolic disorders. This guide provides a comprehensive overview of its properties, synthesis, and a key application, offering valuable insights for researchers and drug development professionals working in this area. The detailed protocols and the visualization of the relevant signaling pathway aim to facilitate further research and development efforts leveraging this important chemical entity.

References

An In-depth Technical Guide on the Solubility of 4-Benzyloxy-3,5-dimethylbenzoic Acid in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 4-Benzyloxy-3,5-dimethylbenzoic acid. Due to the limited availability of specific quantitative data for this compound, this guide combines qualitative information with quantitative data from structurally similar benzoic acid derivatives to offer valuable insights for its application in research and development.

Introduction to this compound

This compound is a carboxylic acid derivative with a molecular formula of C₁₆H₁₆O₃. Its structure, featuring a bulky, non-polar benzyloxy group and two methyl groups on the aromatic ring, alongside a polar carboxylic acid group, dictates its solubility behavior in various organic solvents. Understanding its solubility is crucial for applications in organic synthesis, purification, and formulation development.

Qualitative Solubility Profile

General solubility information indicates that this compound exhibits high solubility in non-polar organic solvents and low solubility in polar solvents.

-

High Solubility: Expected in non-polar solvents such as chloroform and dichloromethane[1]. The large non-polar surface area of the molecule, contributed by the benzyl and dimethylphenyl groups, facilitates favorable interactions with these solvents.

-

Low Solubility: Expected in polar solvents like water and ethanol[1]. The polar carboxylic acid group is not sufficient to overcome the hydrophobic nature of the bulk of the molecule, leading to poor solvation in highly polar, protic solvents.

Quantitative Solubility Data of Structurally Related Compounds

To provide a quantitative context, the following table summarizes the solubility of benzoic acid and its methylated and methoxylated derivatives in various organic solvents. These compounds share structural similarities with this compound and can serve as a useful reference. The presence of the large, non-polar benzyloxy group in the target compound would likely result in solubilities that are higher in non-polar solvents and lower in polar solvents compared to these analogues.

| Compound | Solvent | Temperature (°C) | Solubility ( g/100 mL) | Reference |

| Benzoic Acid | Chloroform | 25 | Reasonably High | [2][3] |

| Benzoic Acid | Dichloromethane | 25 | ~110 | [1] |

| Benzoic Acid | Ethanol | 25 | High | [2][3] |

| Benzoic Acid | Toluene | 25 | Lower | [2][3] |

| 3,5-Dimethylbenzoic acid | Methanol | - | Soluble (1g/10mL) | [4] |

| 3,5-Dimethylbenzoic acid | Water | - | Slightly Soluble | [4] |

| 3,5-Dimethylbenzoic acid | Alcohol | Hot | Easily Soluble | [5] |

| 3,5-Dimethylbenzoic acid | Ether | - | Readily Soluble | [5] |

| 4-Methoxybenzoic Acid | Ethanol | - | Soluble | [6][7] |

| 4-Methoxybenzoic Acid | Ether | - | Soluble | [6][7] |

| 4-Methoxybenzoic Acid | Ethyl Acetate | - | Soluble | [7][8] |

| 4-Methoxybenzoic Acid | Water | 20 | 0.03 | [7][9] |

Experimental Protocol: Determination of Solubility by the Gravimetric Method

The following is a detailed methodology for determining the solubility of this compound in an organic solvent using the gravimetric method. This method is a reliable and straightforward approach for obtaining quantitative solubility data[10][11].

4.1. Materials and Equipment

-

This compound (high purity)

-

Selected organic solvent (analytical grade)

-

Analytical balance (± 0.0001 g)

-

Thermostatic shaker or water bath

-

Vials with screw caps

-

Syringe filters (chemically compatible with the solvent)

-

Pre-weighed glass vials for evaporation

-

Drying oven or vacuum oven

4.2. Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a vial containing a known volume of the selected organic solvent. The presence of undissolved solid is necessary to ensure saturation.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a thermostatic shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached. Periodically check to confirm that solid material remains.

-

-

Sample Collection and Filtration:

-

Once equilibrium is achieved, allow the vial to stand undisturbed in the thermostatic bath for at least 2 hours to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pre-warmed (to the experimental temperature) syringe.

-

Immediately attach a syringe filter to the syringe and filter the solution into a pre-weighed glass vial. This step is crucial to remove any undissolved solid particles.

-

-

Gravimetric Analysis:

-

Record the exact weight of the vial containing the filtered saturated solution.

-

Evaporate the solvent from the vial. This can be done by placing the vial in a fume hood at ambient temperature or by using a gentle stream of nitrogen. For higher boiling point solvents, a drying oven set to a temperature below the melting point of the solute may be used.

-

Once the solvent is completely evaporated, place the vial in a vacuum oven at a suitable temperature to remove any residual solvent until a constant weight is achieved.

-

Weigh the vial containing the dried solute.

-

4.3. Calculation of Solubility

The solubility can be calculated using the following formula:

Solubility (g/L) = [(Weight of vial with dried solute) - (Weight of empty vial)] / (Volume of filtered solution in L)

Alternatively, the solubility can be expressed in other units such as mg/mL or mol/L.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the gravimetric method for determining the solubility of this compound.

References

- 1. Page loading... [guidechem.com]

- 2. Solubility of Benzoic Acid in Pure Solvents and Binary Mixtures | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. 3,5-Dimethylbenzoic acid | 499-06-9 [chemicalbook.com]

- 5. prepchem.com [prepchem.com]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. P-anisic acid - BeiLi Technologies [beili.com]

- 8. p-Anisic acid - Wikipedia [en.wikipedia.org]

- 9. p-Anisic Acid (4-Methoxybenzoic Acid) Frequently Asked Questions (FAQ) - LISKON [liskonchem.com]

- 10. uomus.edu.iq [uomus.edu.iq]

- 11. pharmajournal.net [pharmajournal.net]

mass spectrometry analysis of 4-Benzyloxy-3,5-dimethylbenzoic acid

An In-depth Technical Guide to the Mass Spectrometry Analysis of 4-Benzyloxy-3,5-dimethylbenzoic Acid

This guide provides a comprehensive overview of the theoretical . Due to a lack of publicly available experimental mass spectra for this specific compound, the following data, fragmentation pathways, and protocols are based on established principles of mass spectrometry for structurally related aromatic carboxylic acids and benzyl ethers.

Compound Information

This compound is an organic compound with the following properties:

Theoretical Mass Spectrometry Data

The mass spectrum of this compound is expected to be characterized by several key fragmentation pathways, primarily initiated by the cleavage of the benzylic ether bond and modifications to the carboxylic acid group. The following table summarizes the plausible mass-to-charge ratios (m/z) and the identity of the major fragments anticipated under electron ionization (EI) conditions.

| m/z (amu) | Proposed Fragment Ion | Formula of Ion | Neutral Loss | Proposed Structure |

| 256 | Molecular Ion | [C₁₆H₁₆O₃]⁺• | - | Intact Molecule |

| 241 | [M - CH₃]⁺ | [C₁₅H₁₃O₃]⁺ | •CH₃ | Loss of a methyl radical |

| 211 | [M - COOH]⁺ | [C₁₅H₁₅O]⁺ | •COOH | Loss of the carboxyl radical |

| 165 | [M - C₇H₇]⁺ | [C₉H₉O₃]⁺ | •C₇H₇ | Loss of a benzyl radical |

| 149 | [M - C₇H₇O]⁺ | [C₉H₉O₂]⁺ | •OC₇H₇ | Cleavage of the ether bond |

| 121 | [C₈H₉O]⁺ | [C₈H₉O]⁺ | C₈H₇O₂• | Fragment from further cleavage |

| 91 | Tropylium Ion | [C₇H₇]⁺ | C₉H₉O₃• | Benzyl cation (often the base peak) |

| 77 | Phenyl Ion | [C₆H₅]⁺ | C₁₀H₁₁O₃• | Phenyl cation |

Experimental Protocol: GC-MS Analysis

This section outlines a representative Gas Chromatography-Mass Spectrometry (GC-MS) protocol for the analysis of this compound. Derivatization with a silylating agent (e.g., BSTFA) is often recommended for carboxylic acids to improve their volatility and chromatographic behavior.

A. Sample Preparation and Derivatization

-

Standard Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent such as dichloromethane or ethyl acetate.

-

Derivatization:

-

Transfer 100 µL of the stock solution to a 2 mL autosampler vial.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen.

-

Add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

-

Add 50 µL of pyridine (as a catalyst).

-

Cap the vial tightly and heat at 70°C for 30 minutes.

-

Cool to room temperature before injection.

-

B. Gas Chromatography (GC) Parameters

-

GC System: Agilent 8890 GC or equivalent.

-

Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or similar non-polar column.

-

Injector: Split/Splitless, operated in splitless mode.

-

Injection Volume: 1 µL.

-

Injector Temperature: 280°C.

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Oven Temperature Program:

-

Initial temperature: 100°C, hold for 2 minutes.

-

Ramp: 15°C/min to 280°C.

-

Final hold: Hold at 280°C for 10 minutes.

-

C. Mass Spectrometry (MS) Parameters

-

MS System: Agilent 5977B MSD or equivalent single quadrupole mass spectrometer.

-

Ionization Mode: Electron Ionization (EI).

-

Ionization Energy: 70 eV.

-

Mass Range: m/z 40-550.

-

Scan Speed: 1000 amu/s.

-

Source Temperature: 230°C.

-

Quadrupole Temperature: 150°C.

-

Transfer Line Temperature: 280°C.

Visualization of Fragmentation Pathway

The following diagram illustrates the proposed primary fragmentation pathway of this compound under mass spectrometry analysis.

Caption: Proposed fragmentation of this compound.

References

An In-depth Technical Guide to the FT-IR Spectrum of 4-Benzyloxy-3,5-dimethylbenzoic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the expected Fourier-Transform Infrared (FT-IR) spectrum of 4-Benzyloxy-3,5-dimethylbenzoic acid. Due to the limited availability of direct experimental spectra for this specific compound in public literature, this guide presents a comprehensive, data-driven prediction based on the well-established characteristic infrared absorption frequencies of its constituent functional groups and spectral data from closely related analogs. This document is intended to serve as a valuable reference for the identification, characterization, and quality control of this compound in a research and development setting.

Molecular Structure and Expected Vibrational Modes

This compound is a carboxylic acid derivative characterized by a benzoic acid core, two methyl substituents on the aromatic ring, and a benzyloxy group. The key functional groups that give rise to characteristic absorption bands in the FT-IR spectrum are:

-

Carboxylic Acid (-COOH): This group will produce a very broad O-H stretching band due to hydrogen bonding, a sharp and strong C=O (carbonyl) stretching band, and C-O stretching and O-H bending vibrations.

-

Ether (Ar-O-CH₂-Ar): The C-O-C ether linkage will exhibit characteristic stretching vibrations.

-

Aromatic Rings: Both the substituted benzoic acid ring and the benzyl group ring will show C-H stretching and C=C stretching absorptions.

-

Methyl Groups (-CH₃): These will have characteristic C-H stretching and bending vibrations.

Predicted FT-IR Spectral Data

The following table summarizes the predicted wavenumbers (cm⁻¹) and assignments for the principal absorption bands in the FT-IR spectrum of this compound. These predictions are based on the analysis of analogous compounds, including benzoic acid and its derivatives.

| Wavenumber (cm⁻¹) | Intensity | Assignment of Vibrational Mode |

| 3300 - 2500 | Broad, Strong | O-H stretch of the carboxylic acid (hydrogen-bonded dimer) |

| 3100 - 3000 | Medium | Aromatic C-H stretch |

| 2980 - 2850 | Medium to Weak | Aliphatic C-H stretch (methyl and methylene groups) |

| 1710 - 1680 | Strong, Sharp | C=O stretch of the carboxylic acid |

| 1610 - 1580 | Medium | Aromatic C=C ring stretch |

| 1470 - 1450 | Medium | C-H bend (methyl and methylene groups) |

| 1320 - 1210 | Medium, Broad | C-O stretch coupled with O-H in-plane bend of the carboxylic acid |

| 1250 - 1200 | Strong | Asymmetric C-O-C stretch of the aryl ether |

| 1050 - 1000 | Medium | Symmetric C-O-C stretch of the aryl ether |

| 960 - 920 | Broad, Medium | O-H out-of-plane bend of the carboxylic acid dimer |

| 800 - 700 | Strong | Aromatic C-H out-of-plane bend |

Experimental Protocol for FT-IR Analysis

The following is a standard procedure for obtaining the FT-IR spectrum of a solid sample like this compound using the potassium bromide (KBr) pellet method.

Materials and Equipment:

-

Fourier-Transform Infrared (FT-IR) Spectrometer

-

Agate mortar and pestle

-

Hydraulic press with pellet-forming die

-

Analytical balance

-

Spatula

-

Drying oven

-

Potassium bromide (KBr), spectroscopy grade

-

This compound sample

Procedure:

-

Drying: Dry the KBr powder in an oven at 110°C for at least 2 hours to remove any adsorbed water, which has strong IR absorption bands. Allow to cool to room temperature in a desiccator.

-

Sample Preparation: Weigh approximately 1-2 mg of the this compound sample and about 100-200 mg of the dried KBr powder.

-

Grinding: Transfer the sample and KBr to the agate mortar. Grind the mixture thoroughly with the pestle for several minutes until a fine, homogeneous powder is obtained. The fine particle size is crucial to minimize scattering of the infrared radiation.

-

Pellet Formation: Transfer a portion of the powdered mixture into the pellet-forming die. Distribute the powder evenly.

-

Pressing: Place the die in the hydraulic press. Apply a pressure of 8-10 tons for 2-3 minutes. This will cause the KBr to flow and form a transparent or semi-transparent pellet.

-

Spectrum Acquisition: Carefully remove the KBr pellet from the die and place it in the sample holder of the FT-IR spectrometer.

-

Data Collection: Collect a background spectrum of the empty sample compartment. Then, acquire the spectrum of the sample pellet over the desired range (typically 4000-400 cm⁻¹).

-

Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Visualization of Key Molecular Vibrations

The following diagram illustrates the key functional groups of this compound and their associated vibrational modes that are prominent in an FT-IR spectrum.

Caption: Key functional groups and their corresponding FT-IR vibrational modes.

This guide provides a foundational understanding of the FT-IR spectral characteristics of this compound. For definitive identification, it is always recommended to compare the experimentally obtained spectrum with a reference spectrum of a certified standard when available.

In-Depth Technical Guide: Thermal Stability of 4-Benzyloxy-3,5-dimethylbenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known thermal properties of 4-Benzyloxy-3,5-dimethylbenzoic acid. Due to the limited availability of direct experimental data on its thermal decomposition, this document synthesizes reported physical constants and provides a detailed experimental protocol for its determination using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC). Furthermore, an analysis of the thermal behavior of structurally related compounds is presented to infer the expected thermal stability of this compound.

Core Physical and Thermal Properties

The following table summarizes the available quantitative data for this compound. It is important to note the variability in the reported melting points, which may be attributed to differences in purity or analytical methodology.

| Property | Value | Source |

| Molecular Formula | C₁₆H₁₆O₃ | --INVALID-LINK-- |

| Molecular Weight | 256.30 g/mol | --INVALID-LINK-- |

| Melting Point | 110-112 °C | --INVALID-LINK-- |

| 159-162 °C | --INVALID-LINK--, --INVALID-LINK-- | |

| 155.5-161.5 °C | --INVALID-LINK-- | |

| Boiling Point | 408.6 °C at 760 mmHg | --INVALID-LINK-- |

| Flash Point | 150.3 °C | --INVALID-LINK-- |

| Appearance | White to light brown crystalline solid | --INVALID-LINK--, --INVALID-LINK-- |

| Stability | Reported to be relatively stable at room temperature. | --INVALID-LINK-- |

Inferred Thermal Stability

While direct TGA/DSC data for this compound is not publicly available, the thermal stability can be inferred from the behavior of structurally similar compounds. The core structure, benzoic acid, is known to be thermally stable, with decomposition occurring at temperatures above 400°C. However, the presence of the benzyloxy group is expected to lower the overall thermal stability. The ether linkage in the benzyloxy group is a potential site for thermal cleavage.

Studies on other ether-substituted aromatic compounds provide some insight. For example, the thermal decomposition of a glycoside containing a 4-methyloxybenzyl group showed a maximum mass loss rate at approximately 247°C. Additionally, research on the degradation of substituted benzoic acids in subcritical water has shown complete decomposition by 250°C. Based on this, it is reasonable to hypothesize that the thermal decomposition of this compound, under an inert atmosphere, would likely commence in the range of 200-300°C. The initial decomposition step may involve the cleavage of the benzyl-oxygen bond.

Experimental Protocol for Thermal Analysis

To definitively determine the thermal stability of this compound, a combined Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) experiment is recommended.

Objective: To determine the onset of decomposition, peak decomposition temperature, and associated thermal events (e.g., melting, crystallization) of this compound.

Instrumentation: A simultaneous TGA/DSC instrument is ideal.

Experimental Parameters:

-

Sample Preparation: A small sample of this compound (typically 3-10 mg) is accurately weighed into a clean, inert crucible (e.g., alumina or platinum).

-

Atmosphere: High-purity nitrogen or argon should be used as the purge gas at a constant flow rate (e.g., 20-50 mL/min) to provide an inert atmosphere and remove any gaseous decomposition products.

-

Temperature Program:

-

Equilibrate at a temperature below the expected melting point (e.g., 30°C).

-

Ramp the temperature at a linear heating rate (e.g., 10°C/min) to a final temperature well above the expected decomposition range (e.g., 600°C).

-

-

Data Collection: The instrument will simultaneously record the sample weight (TGA) and the differential heat flow (DSC) as a function of temperature.

Data Analysis:

-

TGA Curve: The TGA thermogram will show the percentage of weight loss versus temperature. The onset of decomposition is typically determined by the intersection of the baseline with the tangent of the decomposition step. The peak decomposition temperature is identified from the corresponding peak in the derivative of the TGA curve (DTG).

-

DSC Curve: The DSC thermogram will reveal thermal events. An endothermic peak will correspond to the melting of the compound. Exothermic or endothermic events in the decomposition region can provide information about the nature of the decomposition process.

Visualized Experimental Workflow

The following diagram illustrates the logical workflow for the thermal analysis of this compound.

Caption: Workflow for TGA/DSC analysis of this compound.

An In-Depth Technical Guide to 4-Benzyloxy-3,5-dimethylbenzoic Acid: From Discovery to Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Benzyloxy-3,5-dimethylbenzoic acid, a key intermediate in the development of therapeutic compounds. While the precise historical details of its initial synthesis remain to be definitively established in readily available literature, its contemporary significance is intrinsically linked to its role as a foundational scaffold in the discovery of potent Peroxisome Proliferator-Activated Receptor α (PPARα) agonists. This document details its chemical properties, provides established and theoretical synthesis protocols, and explores its application in the modulation of the PPARα signaling pathway, a critical regulator of lipid metabolism and inflammation.

Introduction

This compound (C₁₆H₁₆O₃) is a white crystalline solid that has emerged as a valuable building block in medicinal chemistry.[1] Its structural features, particularly the benzyloxy group, offer a versatile handle for creating derivatives with specific biological activities. While its early history is not extensively documented, its modern applications are primarily centered on the synthesis of selective PPARα agonists, which are under investigation for the treatment of dyslipidemia and related metabolic disorders.[2]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its handling, characterization, and use in synthetic protocols.

Table 1: Physicochemical Data of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₆H₁₆O₃ | [1] |

| Molecular Weight | 256.30 g/mol | [1] |

| CAS Number | 97888-80-7 | [1] |

| Appearance | White crystalline solid | [1] |

| Melting Point | 159-162 °C | [1] |

| Boiling Point | 359.54 °C (rough estimate) | [1] |

| Flash Point | 150.3 °C | [1] |

| Solubility | High in non-polar solvents (chloroform, dichloromethane), low in polar solvents (water, ethanol) | [1] |

Synthesis and Experimental Protocols

The primary route for the synthesis of this compound involves the benzylation of its precursor, 4-hydroxy-3,5-dimethylbenzoic acid.

Synthesis of the Precursor: 4-Hydroxy-3,5-dimethylbenzoic acid

The synthesis of the precursor can be achieved through various methods, with one common approach being the oxidation of 2,6-dimethylphenol.

-

Reaction Setup: A solution of 2,6-dimethylphenol in a suitable solvent (e.g., a mixture of pyridine and water) is prepared in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

-

Oxidation: A strong oxidizing agent, such as potassium permanganate, is added portion-wise to the solution while monitoring the temperature.

-

Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, the reaction mixture is filtered to remove manganese dioxide. The filtrate is then acidified with a mineral acid (e.g., HCl) to precipitate the product.

-

Purification: The crude 4-hydroxy-3,5-dimethylbenzoic acid is collected by filtration, washed with cold water, and can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Benzylation of 4-Hydroxy-3,5-dimethylbenzoic acid

The final step involves the protection of the hydroxyl group of 4-hydroxy-3,5-dimethylbenzoic acid with a benzyl group.

-

Deprotonation: 4-Hydroxy-3,5-dimethylbenzoic acid is dissolved in a polar aprotic solvent such as dimethylformamide (DMF) or acetone. A base, typically potassium carbonate (K₂CO₃), is added to deprotonate the phenolic hydroxyl group.

-

Nucleophilic Attack: Benzyl bromide or benzyl chloride is added to the reaction mixture. The resulting phenoxide acts as a nucleophile, attacking the benzylic carbon and displacing the halide to form the ether linkage.

-

Reaction Conditions: The reaction is typically heated to ensure a reasonable reaction rate. Progress can be monitored by TLC.

-

Work-up and Purification: After the reaction is complete, the mixture is cooled, and the inorganic salts are filtered off. The solvent is removed under reduced pressure. The crude product can be purified by recrystallization or column chromatography to yield pure this compound.

Spectroscopic Characterization

Table 2: Predicted Spectroscopic Data for this compound

| Technique | Expected Features |

| ¹H NMR | Aromatic protons of the benzyl group (multiplet, ~7.3-7.5 ppm)Methylene protons of the benzyl group (singlet, ~5.0 ppm)Aromatic protons of the dimethylbenzoic acid ring (singlet, ~7.7 ppm)Methyl protons (singlet, ~2.3 ppm)Carboxylic acid proton (broad singlet, >10 ppm) |

| ¹³C NMR | Carboxylic acid carbon (~170 ppm)Aromatic carbons of both rings (multiple signals, ~110-160 ppm)Methylene carbon of the benzyl group (~70 ppm)Methyl carbons (~16 ppm) |

| IR | Broad O-H stretch from the carboxylic acid (~2500-3300 cm⁻¹)C=O stretch from the carboxylic acid (~1680-1710 cm⁻¹)C-O-C stretch from the ether linkage (~1200-1250 cm⁻¹)Aromatic C-H and C=C stretches |

| MS (ESI-) | [M-H]⁻ peak at m/z 255.1 |

Role in Drug Discovery: PPARα Agonism

The primary contemporary interest in this compound stems from its use as a scaffold for the synthesis of selective PPARα agonists.[2] PPARs are a group of nuclear receptor proteins that function as transcription factors regulating the expression of genes involved in lipid and glucose metabolism.

The PPARα Signaling Pathway

PPARα is highly expressed in tissues with high fatty acid catabolism rates, such as the liver, heart, and skeletal muscle. When activated by a ligand (agonist), PPARα forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences called peroxisome proliferator response elements (PPREs) in the promoter region of target genes. This binding initiates the transcription of genes that encode proteins involved in fatty acid uptake, transport, and β-oxidation, as well as those that regulate lipoprotein metabolism. The net effect is a reduction in plasma triglyceride levels and an increase in high-density lipoprotein (HDL) cholesterol.[3]

Structure-Activity Relationship (SAR) Studies

Derivatives of this compound have been synthesized and evaluated for their PPARα agonist activity. SAR studies have explored modifications to various parts of the molecule to optimize potency and selectivity. These studies often involve altering the substituents on the benzyloxy ring and modifying the carboxylic acid group to enhance binding to the ligand-binding domain of PPARα. The 3,5-dimethyl substitution pattern on the benzoic acid ring is a key feature that has been explored in the design of these agonists.

Conclusion

This compound, while having an understated history, has become a compound of significant interest in modern medicinal chemistry. Its utility as a scaffold for the development of selective PPARα agonists highlights its potential in the ongoing search for novel therapeutics for metabolic diseases. This guide provides a foundational understanding of its properties, synthesis, and biological context, serving as a valuable resource for researchers in the field of drug discovery and development. Further investigation into its historical origins and a more detailed exploration of the biological activities of its derivatives will undoubtedly continue to expand its scientific importance.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Discovery of peroxisome proliferator–activated receptor α (PPARα) activators with a ligand-screening system using a human PPARα-expressing cell line - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Role of the peroxisome proliferator-activated receptor (PPAR) in mediating the effects of fibrates and fatty acids on gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]

The Benzyloxy Group: A Linchpin in Modulating Molecular Properties for Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The benzyloxy group, a common structural motif in organic chemistry, plays a multifaceted and critical role in shaping the molecular properties of compounds, particularly within the realm of drug discovery and development. Its influence extends from fundamental physicochemical characteristics, such as lipophilicity and solubility, to crucial pharmacokinetic and pharmacodynamic parameters, including metabolic stability, protein binding, and biological activity. This technical guide provides a comprehensive overview of the benzyloxy group's impact on these key molecular properties, supported by quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways.

Influence on Physicochemical Properties

The introduction of a benzyloxy group can significantly alter a molecule's physicochemical profile, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) properties.

Lipophilicity

The benzyloxy group, consisting of a benzyl group attached to an oxygen atom, is substantially more lipophilic than a hydroxyl group. This increased lipophilicity, often quantified by the logarithm of the partition coefficient (logP), can enhance a molecule's ability to cross biological membranes.

| Compound Pair | Structure (Parent) | logP (Parent) | Structure (Benzyloxy Derivative) | logP (Benzyloxy Derivative) | ΔlogP |

| Phenol / Benzyl phenyl ether | 1.46 (calculated) | 3.63 (calculated) | +2.17 | ||

| Benzyl alcohol / Dibenzyl ether | 1.10 (experimental)[1] | 3.31 (experimental)[2] | +2.21 |

Note: Calculated logP values are estimations and may differ from experimental values.

Solubility

While increasing lipophilicity, the introduction of a benzyloxy group generally leads to a decrease in aqueous solubility. The bulky, nonpolar benzyl group disrupts the favorable interactions with water molecules that a more polar functional group, like a hydroxyl group, can form. This trade-off between lipophilicity and solubility is a critical consideration in drug design.

Impact on Pharmacokinetics

The metabolic fate and distribution of a drug are heavily influenced by its chemical structure. The benzyloxy group can play a significant role in both metabolic stability and protein binding.

Metabolic Stability

The benzyloxy group can be susceptible to metabolic cleavage, primarily through O-dealkylation mediated by cytochrome P450 enzymes, to yield a phenol and toluene.[3] However, in some contexts, it can also serve to protect a nearby functional group from metabolism. The metabolic stability of a benzyloxy-containing compound is highly dependent on the overall molecular structure and the specific metabolic enzymes involved. For instance, the drug Bazedoxifene, which contains a benzyloxy group, is primarily metabolized via glucuronidation of its hydroxyl groups, with the benzyloxy moiety remaining intact during this primary metabolic pathway.[4][5]

| Compound | In Vitro System | Half-life (t½) | Intrinsic Clearance (CLint) | Reference |

| Bazedoxifene | Human Liver Microsomes | ~28 hours (in vivo) | - | [6] |

| Tamoxifen | Rat Liver Microsomes | - | - | [5][7] |

| 4-Hydroxytamoxifen | Rat Liver Microsomes | - | - | [5][7] |

Protein Binding

The increased lipophilicity conferred by the benzyloxy group can lead to enhanced binding to plasma proteins, such as human serum albumin (HSA). This can affect the free concentration of the drug available to interact with its target. The nature and extent of protein binding are crucial for understanding a drug's pharmacokinetic and pharmacodynamic profile. For example, studies on estradiol and its derivatives show that modifications to the core structure, including the introduction of larger, lipophilic groups, can significantly alter binding affinity for estrogen receptors.[8][9][10][11]

| Compound | Target Protein | Binding Affinity (Kd) | Reference |

| 17β-Estradiol | Estrogen Receptor α (ERα) | 68.81 pM | [11] |

| 17β-Estradiol | Estrogen Receptor β (ERβ) | - | [8] |

Role in Biological Activity and Drug Design

The benzyloxy group is a key pharmacophore in many biologically active molecules and approved drugs. It can engage in crucial interactions with biological targets and can be strategically employed as a protecting group in organic synthesis.

Pharmacophoric Interactions

The aromatic ring of the benzyloxy group can participate in various non-covalent interactions with protein targets, including π-π stacking, hydrophobic interactions, and cation-π interactions. These interactions can be critical for high-affinity binding and biological activity. A prominent example is Bazedoxifene, a third-generation selective estrogen receptor modulator (SERM), where the benzyloxy group is part of the core structure that interacts with the estrogen receptor.[12][13][14]

Use as a Protecting Group

In multi-step organic synthesis, the benzyloxy group is widely used as a protecting group for alcohols and phenols.[2] Its stability under a wide range of reaction conditions and its relatively straightforward removal via catalytic hydrogenolysis make it an invaluable tool for synthetic chemists.[3][15][16][17]

Experimental Protocols

Synthesis of Benzyl Phenyl Ether via Williamson Ether Synthesis

This protocol describes the synthesis of benzyl phenyl ether from phenol and benzyl bromide.[18][19][20][21]

Materials:

-

Phenol

-

Sodium hydroxide (NaOH)

-

Ethanol

-

Benzyl bromide

-

Diethyl ether

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na2SO4)

-

Round-bottom flask

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

-

Silica gel for column chromatography

Procedure:

-

In a round-bottom flask, dissolve phenol (1.0 eq) in ethanol.

-

Add a solution of sodium hydroxide (1.1 eq) in water to the flask and stir for 15 minutes at room temperature.

-

Add benzyl bromide (1.1 eq) to the reaction mixture.

-

Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.

-

Add water to the residue and extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter the mixture and concentrate the filtrate using a rotary evaporator.

-

Purify the crude product by silica gel column chromatography to obtain pure benzyl phenyl ether.[18]

Deprotection of Benzyl Ethers by Catalytic Hydrogenolysis

This protocol outlines the general procedure for the removal of a benzyl protecting group using palladium-catalyzed hydrogenation.[13][15][16]

Materials:

-

Benzyl-protected compound

-

Palladium on carbon (Pd/C, 10 mol%)

-

Methanol or Ethanol as solvent

-

Hydrogen gas (H2) balloon or hydrogenation apparatus

-

Celite®

Procedure:

-

Dissolve the benzyl-protected compound in methanol or ethanol in a flask.

-

Carefully add 10% Pd/C to the solution.

-

Evacuate the flask and backfill with hydrogen gas. Repeat this process three times.

-

Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon pressure) at room temperature.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Upon completion, filter the reaction mixture through a pad of Celite® to remove the catalyst.

-

Wash the Celite® pad with the solvent used for the reaction.

-

Concentrate the filtrate under reduced pressure to obtain the deprotected product.[16]

Determination of logP by High-Performance Liquid Chromatography (HPLC)

This is a general protocol for the determination of the octanol-water partition coefficient (logP) using reversed-phase HPLC.[6][22][23][24][25]

Materials:

-

HPLC system with a C18 column and UV detector

-

Mobile phase: Acetonitrile and water

-

A series of standard compounds with known logP values

-

Test compound

Procedure:

-

Prepare a series of mobile phases with varying compositions of acetonitrile and water.

-

Inject the standard compounds and the test compound onto the HPLC column using each mobile phase composition.

-

Determine the retention time (t_R) and the void time (t_0) for each compound at each mobile phase composition.

-

Calculate the retention factor (k) for each compound using the formula: k = (t_R - t_0) / t_0.

-

For each compound, plot log(k) against the percentage of acetonitrile in the mobile phase.

-

Extrapolate the linear regression to 100% water (0% acetonitrile) to determine the log(k_w) value for each compound.

-

Create a calibration curve by plotting the known logP values of the standard compounds against their determined log(k_w) values.

-

Use the calibration curve to determine the logP of the test compound from its log(k_w) value.[22][23]

In Vitro Metabolic Stability Assay using Liver Microsomes

This protocol describes a typical procedure to assess the metabolic stability of a compound using liver microsomes.[4][14][26][27][28]

Materials:

-

Pooled human liver microsomes

-

Phosphate buffer (pH 7.4)

-

NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Test compound stock solution (in DMSO)

-

Positive control compound (e.g., a compound with known metabolic instability)

-

Acetonitrile (ACN) with an internal standard to stop the reaction

-

96-well plates

-

Incubator

-

LC-MS/MS system for analysis

Procedure:

-

Prepare a reaction mixture containing liver microsomes in phosphate buffer.

-

Add the test compound and positive control to the reaction mixture in a 96-well plate.

-

Pre-incubate the plate at 37°C for 5-10 minutes.

-

Initiate the metabolic reaction by adding the NADPH regenerating system.

-

At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding cold acetonitrile containing an internal standard.

-

Centrifuge the plate to pellet the precipitated proteins.

-

Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound at each time point.

-

Determine the rate of disappearance of the parent compound to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).[14][26][27]

Signaling Pathway Visualization

Estrogen Receptor Signaling and Modulation by SERMs

The benzyloxy-containing drug, Bazedoxifene, is a Selective Estrogen Receptor Modulator (SERM). SERMs exhibit tissue-specific agonist or antagonist activity on estrogen receptors (ERs). The following diagram illustrates the generalized signaling pathway of estrogen and how a SERM can modulate this pathway. In some tissues (e.g., bone), a SERM can act as an agonist, promoting the transcription of estrogen-responsive genes, while in other tissues (e.g., breast), it can act as an antagonist, blocking gene transcription.[12][23][29][30][31]

Caption: Estrogen Receptor Signaling Pathway and SERM Action.

Conclusion

The benzyloxy group is a powerful and versatile tool in the arsenal of medicinal chemists. Its ability to modulate lipophilicity, influence metabolic stability and protein binding, and participate in key pharmacophoric interactions makes it a critical structural component in the design of new therapeutic agents. A thorough understanding of the multifaceted roles of the benzyloxy group, supported by quantitative data and robust experimental evaluation, is essential for the successful development of drug candidates with optimized physicochemical and pharmacokinetic properties.

References

- 1. Benzyl Alcohol | C6H5CH2OH | CID 244 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Difference Between Phenol, Phenyl, Benzene, Benzyl, and Aryl | Organic Chemistry Tutorial [curlyarrows.com]

- 3. Hydrogenolysis of Benzyl Ether | Ambeed [ambeed.com]

- 4. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]

- 5. Tamoxifen metabolic activation: comparison of DNA adducts formed by microsomal and chemical activation of tamoxifen and 4-hydroxytamoxifen with DNA adducts formed in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. agilent.com [agilent.com]

- 7. researchgate.net [researchgate.net]

- 8. Structural Characterization of the Binding Interactions of Various Endogenous Estrogen Metabolites with Human Estrogen Receptor α and β Subtypes: A Molecular Modeling Study - PMC [pmc.ncbi.nlm.nih.gov]

- 9. High-affinity binding of estrone, estradiol and estriol in human cervical myometrium and cervical and vaginal epithelium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. A comparative characterization of estrogens used in hormone therapy via estrogen receptor (ER)-α and -β - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Differential Ligand Binding Affinities of Human Estrogen Receptor-α Isoforms - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. chemrxiv.org [chemrxiv.org]

- 14. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]

- 15. Hydrogenolysis - Wordpress [reagents.acsgcipr.org]

- 16. researchgate.net [researchgate.net]

- 17. Thieme E-Books & E-Journals [thieme-connect.de]

- 18. BENZYL PHENYL ETHER synthesis - chemicalbook [chemicalbook.com]

- 19. prepchem.com [prepchem.com]

- 20. pubs.acs.org [pubs.acs.org]

- 21. pubs.acs.org [pubs.acs.org]

- 22. A High-Throughput Method for Lipophilicity Measurement - PMC [pmc.ncbi.nlm.nih.gov]

- 23. my.clevelandclinic.org [my.clevelandclinic.org]

- 24. researchgate.net [researchgate.net]

- 25. pubs.acs.org [pubs.acs.org]

- 26. ADME Microsomal Stability Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 27. Microsomal Stability Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 28. researchgate.net [researchgate.net]

- 29. Selective estrogen receptor modulators: tissue specificity and clinical utility - PMC [pmc.ncbi.nlm.nih.gov]

- 30. Selective estrogen receptor modulator - Wikipedia [en.wikipedia.org]

- 31. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]

The Synthesis of 3,5-Dimethylbenzoic Acid: A Precursor for Innovations in Drug Development

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

3,5-Dimethylbenzoic acid, a versatile aromatic carboxylic acid, serves as a crucial precursor in the synthesis of a wide array of high-value chemical entities, including active pharmaceutical ingredients (APIs). This technical guide provides a comprehensive overview of the primary synthetic routes to 3,5-dimethylbenzoic acid, with a focus on the oxidation of mesitylene and Grignard carboxylation. Detailed experimental protocols, quantitative data on reaction yields and product purity, and an exploration of its application in the development of novel therapeutics are presented. A significant focus is placed on its role as a scaffold in the synthesis of diffractaic acid analogs, which have shown promise as inhibitors of key signaling pathways implicated in colorectal cancer. This guide aims to equip researchers and drug development professionals with the foundational knowledge required to efficiently synthesize and utilize this important chemical building block.

Introduction

3,5-Dimethylbenzoic acid (CAS No: 499-06-9), also known as mesitylenic acid, is a substituted benzoic acid derivative characterized by two methyl groups at the 3 and 5 positions of the benzene ring. Its unique structural features and chemical reactivity make it an important intermediate in organic synthesis. The presence of the carboxylic acid group allows for a variety of chemical transformations, while the dimethyl substitution pattern influences the molecule's steric and electronic properties, which can be strategically exploited in the design of new molecules.

In the pharmaceutical industry, 3,5-dimethylbenzoic acid and its derivatives are utilized in the synthesis of a range of therapeutic agents. Notably, it serves as a key precursor for the development of compounds targeting complex diseases such as cancer. This guide will delve into the practical aspects of its synthesis and showcase a compelling application in the generation of diffractaic acid analogs, potent inhibitors of critical signaling pathways in colorectal cancer stem cells.

Synthetic Methodologies

Two principal synthetic strategies are commonly employed for the preparation of 3,5-dimethylbenzoic acid: the oxidation of 1,3,5-trimethylbenzene (mesitylene) and the carboxylation of a Grignard reagent derived from 3,5-dimethylbromobenzene.

Oxidation of Mesitylene

The oxidation of one of the methyl groups of mesitylene to a carboxylic acid is a direct and widely used approach. Various oxidizing agents and catalytic systems can be employed, each with its own advantages in terms of yield, selectivity, and environmental impact.

A classical laboratory-scale method involves the oxidation of mesitylene using nitric acid. This method, while effective, requires careful control of reaction conditions to minimize the formation of byproducts.

Experimental Protocol: Nitric Acid Oxidation of Mesitylene [1]

-

Materials:

-

Mesitylene (20 g)

-

30% Nitric Acid (80 g)

-

Sodium Carbonate solution

-

Dilute Hydrochloric Acid

-

Tin (Sn)

-

Strong Hydrochloric Acid

-

Dilute Caustic Soda solution

-

Ethanol

-

-

Procedure:

-

In a 250-ml round-bottomed flask equipped with a reflux condenser, reflux a mixture of 20 g of mesitylene and 80 g of 30% nitric acid on a sand bath in a fume cupboard for 18 hours.

-

Upon cooling, a white residue will form. Filter the residue and wash it with cold water.

-

Dissolve the residue in a sodium carbonate solution to separate unreacted mesitylene and any nitromesitylene.

-

Reprecipitate the mixed acids by acidifying the solution with dilute hydrochloric acid.

-

Filter the white precipitate, wash with cold water, and then heat it on a water bath with tin and an excess of strong hydrochloric acid for 2 hours with constant shaking. Caution: Hydrogen gas is evolved. This step reduces any nitromesitylenic acid byproduct.

-

After cooling, filter the undissolved portion, wash with cold water, and dissolve it in dilute caustic soda.

-

Reprecipitate the product from the hot filtered solution with dilute hydrochloric acid. The precipitate will be a mixture of 3,5-dimethylbenzoic acid and 5-methylisophthalic acid.

-

Filter the precipitate, wash with cold water, and perform steam distillation until the distillate is no longer acidic. The 3,5-dimethylbenzoic acid will be suspended in the distillate.

-

Filter the 3,5-dimethylbenzoic acid. Neutralize the filtrate with sodium hydroxide solution, evaporate to a small volume, and acidify with dilute hydrochloric acid to recover any remaining product.

-

Combine all portions of the product, redissolve in sodium hydroxide solution, filter while hot, and reprecipitate with dilute hydrochloric acid.

-

Wash the final product with cold water and recrystallize from ethanol to obtain pure 3,5-dimethylbenzoic acid.

-

For industrial-scale production, catalytic air oxidation of mesitylene is a more economical and environmentally friendly method. This process typically utilizes a transition metal catalyst, such as a cobalt salt, and is often carried out in a solvent like acetic acid or without a solvent under pressure.

Experimental Protocol: Catalytic Air Oxidation of Mesitylene [2]

-

Materials:

-

Mesitylene

-

Acetic Acid (solvent)

-

Cobalt Acetate (catalyst)

-

Compressed Air

-

-

Procedure:

-

Mix mesitylene, acetic acid, and cobalt acetate catalyst in an oxidation container.

-

Introduce compressed air into the mixture and carry out the oxidation reaction at a controlled temperature and pressure. The heat generated by the reaction can be managed by the continuous evaporation and condensation of the acetic acid solvent.

-

After the reaction is complete, cool the mixture to induce crystallization of the product.

-

Filter the crystallized 3,5-dimethylbenzoic acid.

-

The filter residue can be further purified by rectification to obtain a high-purity product.

-

Grignard Carboxylation

An alternative synthetic route involves the formation of a Grignard reagent from 3,5-dimethylbromobenzene, followed by its reaction with carbon dioxide (in the form of dry ice) and subsequent acidic workup. This method is particularly useful for smaller-scale syntheses and when the starting halide is readily available.

Experimental Protocol: Grignard Carboxylation of 3,5-Dimethylbromobenzene [3][4][5]

-

Materials:

-

3,5-Dimethylbromobenzene

-

Magnesium turnings

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Dry ice (solid carbon dioxide)

-

Hydrochloric acid (e.g., 6M)

-

-

Procedure:

-

Grignard Reagent Formation:

-

Ensure all glassware is thoroughly dried to prevent moisture from quenching the Grignard reagent.

-

In a round-bottom flask equipped with a reflux condenser and a dropping funnel, place magnesium turnings.

-

Add a solution of 3,5-dimethylbromobenzene in anhydrous diethyl ether or THF dropwise to the magnesium. The reaction is exothermic and may require initial heating to start.

-

Once the reaction has initiated, maintain a gentle reflux until most of the magnesium has been consumed.

-

-

Carboxylation:

-

In a separate beaker, place an excess of crushed dry ice.

-

Slowly pour the prepared Grignard reagent solution over the dry ice with stirring. A vigorous reaction will occur.

-

Allow the mixture to stand until the excess dry ice has sublimed.

-

-

Workup and Purification:

-

Slowly add hydrochloric acid to the reaction mixture to protonate the carboxylate salt and dissolve any remaining magnesium.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether.

-

Combine the organic extracts and wash with a saturated sodium bicarbonate or sodium hydroxide solution to convert the benzoic acid into its water-soluble salt.

-

Separate the aqueous layer and acidify it with hydrochloric acid to precipitate the 3,5-dimethylbenzoic acid.

-

Collect the precipitate by vacuum filtration, wash with cold water, and dry.

-

The product can be further purified by recrystallization from a suitable solvent like ethanol or water.

-

-

Quantitative Data

The choice of synthetic method often depends on the desired scale, purity requirements, and available resources. The following tables summarize typical quantitative data for the synthesis of 3,5-dimethylbenzoic acid.

Table 1: Oxidation of Mesitylene

| Oxidizing Agent/Catalyst | Solvent | Temperature (°C) | Pressure (MPa) | Conversion Rate (%) | Purity (%) | Reference |

| 30% Nitric Acid | None | Reflux | Atmospheric | ~50 (Yield) | High after purification | [1] |

| Air/Cobalt Acetate | Acetic Acid | 100-150 | 0.1-0.5 | 90 | >98 | [2] |

| Air/Cobalt Naphthenate | None | 100-140 | 0.1-0.4 | Not specified | Crude | [6] |

| Oxygen/Composite Catalyst | Butyl Acetate | 130 | Atmospheric | Not specified | >98 | [7] |

Table 2: Grignard Carboxylation

| Starting Material | Solvent | Reaction Time | Yield (%) | Purity | Reference |

| 3,5-Dimethylbromobenzene | Diethyl Ether/THF | Not specified | Generally good for Grignard reactions | High after purification | General methodology |

Application as a Precursor in Drug Development: Synthesis of Diffractaic Acid Analogs

The utility of 3,5-dimethylbenzoic acid as a precursor is exemplified in the synthesis of diffractaic acid and its analogs. Diffractaic acid is a naturally occurring lichen metabolite that has garnered interest for its biological activities. Recent research has focused on synthesizing analogs of diffractaic acid to explore their potential as therapeutic agents, particularly in oncology.

One promising area of investigation is the development of diffractaic acid analogs as inhibitors of colorectal cancer stem cells. These cells are believed to be responsible for tumor initiation, metastasis, and resistance to therapy.

General Synthetic Scheme for Diffractaic Acid Analogs

The synthesis of diffractaic acid analogs typically involves the esterification of a substituted benzoic acid, such as 3,5-dimethylbenzoic acid, with a substituted phenol. The specific substituents on both aromatic rings can be varied to create a library of analogs for structure-activity relationship (SAR) studies.

Caption: General synthetic workflow for diffractaic acid analogs.

Inhibition of Key Signaling Pathways in Colorectal Cancer

Analogs derived from 3,5-dimethylbenzoic acid have been shown to potently inhibit several critical signaling pathways that are frequently dysregulated in colorectal cancer. These pathways play a crucial role in the survival, proliferation, and self-renewal of cancer stem cells.

The WNT signaling pathway is a key regulator of embryonic development and adult tissue homeostasis. Its aberrant activation is a hallmark of most colorectal cancers.[8][9]

Caption: Inhibition of the WNT signaling pathway.

Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is constitutively activated in many cancers, including colorectal cancer, where it promotes cell proliferation and survival.[10][11]

Caption: Inhibition of the STAT3 signaling pathway.

Nuclear Factor-kappa B (NF-κB) is a protein complex that controls the transcription of DNA, cytokine production, and cell survival. Its dysregulation is a key factor in the inflammation-associated progression of colorectal cancer.[12][13]

Caption: Inhibition of the NF-κB signaling pathway.

The Hedgehog (Hh) signaling pathway is crucial for embryonic development and is aberrantly reactivated in several cancers, including colorectal cancer, where it can promote tumorigenesis.[14][15][16]

Caption: Inhibition of the Hedgehog signaling pathway.

Activator protein-1 (AP-1) is a transcription factor that regulates gene expression in response to a variety of stimuli, including stress, growth factors, and cytokines. It plays a complex role in cancer, with its activity being implicated in both tumor promotion and suppression.[17][18][19]

Caption: Inhibition of the AP-1 signaling pathway.

Conclusion

3,5-Dimethylbenzoic acid is a valuable and versatile precursor in organic synthesis with significant applications in the pharmaceutical industry. The synthetic methods outlined in this guide, namely the oxidation of mesitylene and Grignard carboxylation, provide reliable and scalable routes to this important intermediate. The successful application of 3,5-dimethylbenzoic acid in the synthesis of diffractaic acid analogs highlights its potential as a scaffold for the development of novel therapeutics. The ability of these analogs to inhibit multiple key signaling pathways in colorectal cancer underscores the importance of continued research into the applications of this fundamental chemical building block. This guide serves as a foundational resource for scientists and researchers aiming to leverage the synthetic potential of 3,5-dimethylbenzoic acid in their drug discovery and development endeavors.

References

- 1. prepchem.com [prepchem.com]

- 2. CN102336658A - Production method of 3,5-dimethylbenzoic acid - Google Patents [patents.google.com]

- 3. scribd.com [scribd.com]

- 4. m.youtube.com [m.youtube.com]

- 5. mason.gmu.edu [mason.gmu.edu]

- 6. CN1363546A - Homogeneous oxidizing process for preparing 3,5-dimethylbenzoic acid from sym-tritoluene - Google Patents [patents.google.com]

- 7. CN105085228A - Production method for 3, 5-dimethylbenzoic acid - Google Patents [patents.google.com]

- 8. longdom.org [longdom.org]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. Targeting STAT3 Signaling Pathway in Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]